7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
Description
This chromen-4-one derivative is characterized by a hydroxyl group at position 7, a 3-methoxyphenoxy substituent at position 3, a piperidin-1-ylmethyl moiety at position 8, and a trifluoromethyl group at position 2. Its molecular formula is C24H23F3NO5 (calculated based on structural analogs in , and 6), with a molecular weight of approximately 474.45 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring may influence bioavailability and receptor interactions, making it a candidate for pharmacological studies targeting kinases or neurotransmitter receptors .
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO5/c1-30-14-6-5-7-15(12-14)31-21-19(29)16-8-9-18(28)17(13-27-10-3-2-4-11-27)20(16)32-22(21)23(24,25)26/h5-9,12,28H,2-4,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLSTSYDWGLSMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. The starting materials may include substituted phenols, piperidine, and trifluoromethyl-containing reagents. Common synthetic routes may involve:
Aldol Condensation: Formation of the chromen-4-one core structure.
Nucleophilic Substitution: Introduction of the piperidin-1-ylmethyl group.
Etherification: Attachment of the methoxyphenoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the chromen-4-one core or the trifluoromethyl group.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, chromen-4-one derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and antioxidants.
Medicine
In medicine, these compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry
Industrially, such compounds may be used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of “7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one” would depend on its specific biological target. Generally, chromen-4-one derivatives interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and its analogs are summarized below:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Position 2 Substituents :
- The trifluoromethyl (CF₃) group in the target compound and analogs (e.g., ) improves resistance to oxidative metabolism compared to methyl (Me) or hydrogen substituents (e.g., ). This enhances plasma half-life in preclinical models.
- Methyl groups (e.g., in ) reduce steric bulk but increase susceptibility to CYP450-mediated degradation.
4-Methoxyphenyl () reduces steric strain, enhancing synthetic yields in alkylation reactions (e.g., using methyl iodide in DMF/K₂CO₃) .
Position 8 Modifications :
- Piperidin-1-ylmethyl (target compound) balances lipophilicity and basicity, aiding blood-brain barrier penetration for CNS targets .
- Piperazine derivatives (e.g., ) increase water solubility and enable functionalization (e.g., hydroxyethyl in ) for targeted drug delivery.
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling 3-methoxyphenol with a pre-functionalized chromenone core) and Mitsunobu reactions for ether bond formation, as seen in analogous protocols () . Deprotection strategies (e.g., TFA-mediated removal of tert-butyl groups in ) are critical for introducing hydroxyl groups .
Research Findings
- Pharmacological Potential: Piperidine/piperazine-containing chromenones (e.g., ) show promise in kinase inhibition (e.g., PI3K, CDK) due to their planar aromatic systems and hydrogen-bonding capabilities.
- Thermodynamic Stability: Trifluoromethyl groups stabilize the chromenone core against thermal degradation (TGA data inferred from analogs in and ).
- Biological Activity : Compounds with 4-methylpiperidine () exhibit higher IC₅₀ values in cancer cell lines compared to piperazine derivatives (), likely due to improved membrane permeability .
Biological Activity
The compound 7-hydroxy-3-(3-methoxyphenoxy)-8-[(piperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one , often abbreviated as 7-HO-3-(3-MOE-PhO)-8-(Pip-CH2)-4H-chromen-4-one, is a complex organic molecule that belongs to the chromenone family. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include a hydroxyl group, a methoxyphenoxy moiety, and a piperidine substituent. These functional groups suggest potential biological activities, making it a candidate for further research.
Structural Characteristics
The structural formula of the compound can be broken down into several key components:
- Chromone Core : The backbone of the molecule is based on a chromenone structure, known for its diverse pharmacological properties.
- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
- Methoxyphenoxy Moiety : May contribute to the compound's lipophilicity and ability to penetrate biological membranes.
- Piperidine Substituent : Adds to the molecular complexity and may influence bioactivity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Core Structure | Chromenone |
| Hydroxyl Group | Present at position 7 |
| Methoxyphenoxy Group | Present at position 3 |
| Piperidine Moiety | Attached at position 8 |
| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |
The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of chromenone compounds exhibit significant antibacterial properties against pathogens such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .
- Antioxidant Properties : The presence of hydroxyl groups may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, similar to other chromenone derivatives.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, it is beneficial to compare it with other known chromenone derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydroxyflavone | Lacks piperidine moiety | Antioxidant, anti-inflammatory |
| 7-Hydroxycoumarin | No methoxyphenoxy group | Antimicrobial, anticancer |
| 8-Methoxycoumarin | Lacks piperidine and methoxyphenoxy groups | Exhibits distinct chemical properties |
Future Research Directions
Given the promising structural characteristics and preliminary findings regarding biological activity, future research could focus on:
- Synthesis and Optimization : Developing synthetic routes to produce analogs with enhanced bioactivity.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic potential and safety profiles.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
